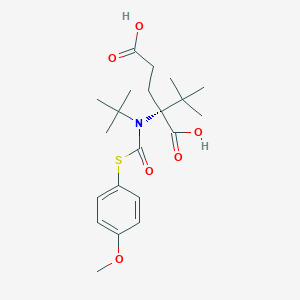
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate is a complex organic compound that features a combination of tert-butyl groups, a methoxyphenyl group, and a thioester linkage attached to an L-glutamate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate typically involves multiple steps, starting with the protection of the L-glutamate amino and carboxyl groups. The tert-butyl groups are introduced using tert-butyl chloroformate under basic conditions. The methoxyphenyl thioester is then formed by reacting 4-methoxyphenyl thiol with a suitable carbonyl compound, such as an acid chloride or anhydride, in the presence of a base. The final step involves coupling the protected L-glutamate with the methoxyphenyl thioester using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioester can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester linkage can undergo hydrolysis, releasing the active methoxyphenyl thiol, which can modulate biological pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl-4-methoxyphenol: A phenolic antioxidant with similar structural features but lacking the L-glutamate backbone.
Di-tert-butyl-4-methylphenol: Another antioxidant with a similar tert-butyl and phenol structure but different functional groups.
Uniqueness
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate is unique due to its combination of tert-butyl groups, methoxyphenyl thioester, and L-glutamate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C21H31NO6S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(2R)-2-tert-butyl-2-[tert-butyl-(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C21H31NO6S/c1-19(2,3)21(17(25)26,13-12-16(23)24)22(20(4,5)6)18(27)29-15-10-8-14(28-7)9-11-15/h8-11H,12-13H2,1-7H3,(H,23,24)(H,25,26)/t21-/m0/s1 |
Clé InChI |
RUGBSWQAPFRVPX-NRFANRHFSA-N |
SMILES isomérique |
CC(C)(C)[C@](CCC(=O)O)(C(=O)O)N(C(=O)SC1=CC=C(C=C1)OC)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(CCC(=O)O)(C(=O)O)N(C(=O)SC1=CC=C(C=C1)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)
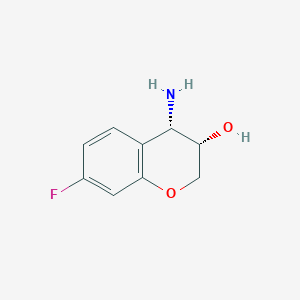

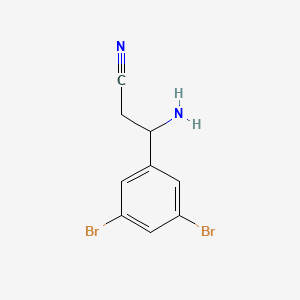

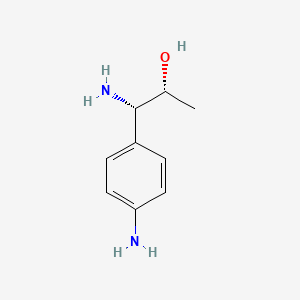
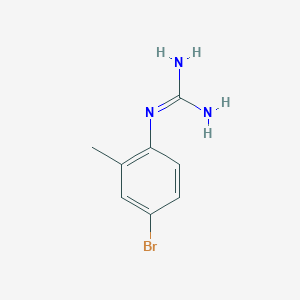

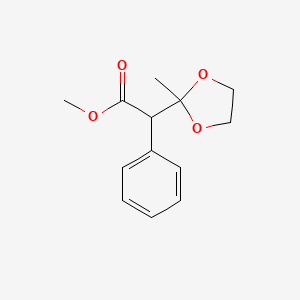
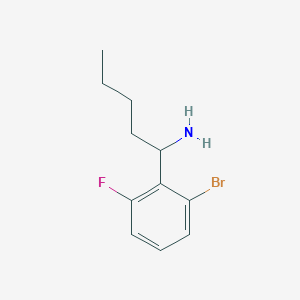
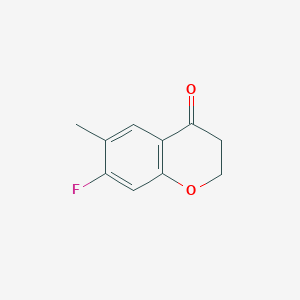
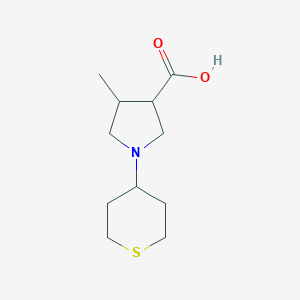
![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)

